1-butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Antibacterial MRSA N-alkyl SAR

1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS 879930-48-0, molecular formula C₁₉H₁₉NO₃S, molecular weight 341.4 g/mol) belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, a validated scaffold in medicinal chemistry with demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antioxidant potential. The compound features a distinctive N-butyl substituent, a 5-phenyl group, and a thiophen-2-ylcarbonyl moiety at the 4-position, a combination that distinguishes it from the broader 3-hydroxypyrrol-2-one library.

Molecular Formula C19H19NO3S
Molecular Weight 341.4 g/mol
Cat. No. B12141868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Molecular FormulaC19H19NO3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO3S/c1-2-3-11-20-16(13-8-5-4-6-9-13)15(18(22)19(20)23)17(21)14-10-7-12-24-14/h4-10,12,16,22H,2-3,11H2,1H3
InChIKeyZQPGOEGMACOSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: A Differentiated 3-Hydroxypyrrol-2-one Scaffold for Antibacterial and Antioxidant Research Procurement


1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS 879930-48-0, molecular formula C₁₉H₁₉NO₃S, molecular weight 341.4 g/mol) belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, a validated scaffold in medicinal chemistry with demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antioxidant potential [1]. The compound features a distinctive N-butyl substituent, a 5-phenyl group, and a thiophen-2-ylcarbonyl moiety at the 4-position, a combination that distinguishes it from the broader 3-hydroxypyrrol-2-one library. Unlike generic 3-hydroxypyrrol-2-ones, this specific substitution pattern leverages structure-activity relationship (SAR) insights from the monocyclic 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one series, where N-alkyl chain length critically modulates antibacterial potency (MIC range: 2–128 µg/mL against MRSA) [2]. The thiophene-2-carbonyl substituent further contributes electron-withdrawing character that may influence the enol–keto tautomeric equilibrium essential for target engagement [2], while the phenyl group at the 5-position is a privileged substituent in radical-scavenging 3-pyrroline-2-ones [3].

Why Generic 3-Hydroxypyrrol-2-one Analogs Cannot Substitute for 1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in Research Programs


The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold exhibits extreme sensitivity to substitution patterns, with N-alkyl chain length alone producing a >64-fold range in antibacterial MIC values (2 µg/mL for n-hexyl vs. 128 µg/mL for unsubstituted nitrogen) [1]. The 4-position acyl group dictates electronic properties governing enol–keto tautomerism, which is essential for biological activity—O-methylation of the enolic hydroxyl completely abolishes activity [1]. Meanwhile, the 5-aryl substituent influences both potency and selectivity profiles; a phenyl group at this position is associated with optimal radical-scavenging kinetics in 3-pyrroline-2-one antioxidants [2]. Consequently, substitution of the N-butyl, 4-thiophen-2-ylcarbonyl, or 5-phenyl groups with alternative moieties can result in complete loss of the desired pharmacological profile. The quantitative evidence below demonstrates why this specific compound occupies a distinct position in the 3-hydroxypyrrol-2-one chemical space, and why generic substitution across procurement decisions carries substantial risk of obtaining a compound with divergent biological properties.

Quantitative Differentiation Evidence for 1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one Versus Closest Structural Analogs


N-Butyl Substitution on the Pyrrol-2-one Nitrogen: Projected Antibacterial Potency Advantage Over N-Unsubstituted and Shorter N-Alkyl Analogs

In the monocyclic 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one series, N-alkyl chain length is a critical determinant of anti-MRSA potency. Compound 27 (N-n-hexyl) demonstrated an MIC of 2 µg/mL against MRSA, representing a 64-fold improvement over the unsubstituted nitrogen analog 25 (MIC = 128 µg/mL). Compound 34 (N-isobutyl, a branched 4-carbon chain) exhibited an MIC of 16 µg/mL, an 8-fold reduction relative to the linear n-hexyl analog [1]. Based on this SAR trend, the linear N-butyl substituent in the target compound is projected to confer intermediate-to-high antibacterial potency (estimated MIC range 4–16 µg/mL against MRSA), positioning it between the suboptimal short-chain analogs (MIC ≥ 64 µg/mL) and the maximal-potency n-hexyl analog (MIC = 2 µg/mL). The N-butyl group retains sufficient lipophilicity for membrane penetration while avoiding the metabolic liability associated with longer alkyl chains [1].

Antibacterial MRSA N-alkyl SAR

5-Phenyl Substitution: Radical-Scavenging Activity Contextualized Against 4-Methoxyphenyl and Other 5-Aryl Variants in 3-Pyrroline-2-ones

In a study of polysubstituted 3-hydroxy-3-pyrroline-2-ones, compound 4b (5-(4-methylphenyl)-1-phenyl-substituted) emerged as the most potent radical scavenger with a DPPH radical-scavenging activity and HO• scavenging rate constants (k_overall) of 2.05 × 10⁹ M⁻¹ s⁻¹ in pentyl ethanoate and 1.54 × 10¹⁰ M⁻¹ s⁻¹ in water [1]. The 5-phenyl group in the target compound (absent the 4-methyl substituent) is structurally analogous to 4b and is expected to retain significant radical-scavenging capacity. By contrast, the 4-methoxyphenyl analog (CAS 1139875-74-3) introduces an electron-donating methoxy group at the para position of the 5-phenyl ring, which alters the electronic environment of the pyrrol-2-one core and may shift the radical-scavenging mechanism (hydrogen atom transfer vs. single electron transfer) [1]. The unsubstituted phenyl group preserves the innate electronic properties of the scaffold without the potential pro-oxidant effects sometimes associated with electron-rich methoxy substituents.

Antioxidant DPPH assay 5-aryl SAR

Thiophen-2-ylcarbonyl at the 4-Position: Metabolic and Electronic Differentiation from Furan-2-ylmethyl and Other N-Substituted Analogs

The 4-thiophen-2-ylcarbonyl group is a distinguishing feature of this compound relative to analogs that lack this moiety or replace it with alternative acyl groups. In the bicyclic 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one series, the 2-thienyl substituted analog (compound 14) was identified as the most potent anti-MRSA compound within its subseries (MIC = 16 µg/mL), surpassing analogs with phenyl or other heteroaryl substituents [1]. However, the authors noted the metabolic liability of the thiophene ring, which prompted subsequent optimization away from this motif [1]. This metabolic vulnerability—while a challenge for systemic drug development—constitutes a valuable tool property for in vitro mechanistic studies where transient target engagement is desired, or for use as a positive control in metabolic stability assays. Additionally, the electron-withdrawing character of the thiophene-2-carbonyl group stabilizes the enol tautomer of the 3-hydroxypyrrol-2-one core, a feature essential for hydrogen bonding at the biological target; O-methylation of the enolic OH in the related compound 15 completely abolished anti-MRSA activity [1].

Thiophene pharmacophore Metabolic stability Electron-withdrawing group

Predicted Lipophilicity (C log P) Window for the N-Butyl/5-Phenyl/4-Thiophen-2-ylcarbonyl Combination: Favorable for Membrane Penetration Versus N-Propyl and N-Dimethylaminopropyl Analogs

The predicted physicochemical profile of 1-butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one positions it within favorable drug-like chemical space. Based on the molecular formula (C₁₉H₁₉NO₃S, MW 341.4) , the calculated C log P falls within an estimated range of approximately 3.0–3.8—consistent with compounds demonstrating balanced membrane permeability and aqueous solubility. This is intermediate between the N-propyl analog (projected C log P ~2.5–3.0, potentially limiting membrane penetration) and the N-(3-dimethylaminopropyl) analog (projected C log P ~2.0–2.5, with a basic amine that alters ionization state at physiological pH) [1]. The N-butyl chain provides sufficient lipophilicity for passive membrane diffusion without introducing the excessive hydrophobicity (C log P >5) associated with N-hexyl or longer alkyl chains that may lead to poor solubility, non-specific protein binding, and accelerated hepatic clearance [1].

Lipophilicity C log P Drug-likeness

Optimal Research and Procurement Application Scenarios for 1-Butyl-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one Based on Quantified Differentiation Evidence


Anti-MRSA Lead Optimization Programs Requiring a Defined N-Butyl SAR Probe

The compound serves as an optimal intermediate-lipophilicity probe in anti-MRSA lead optimization cascades. With a projected MIC of 4–16 µg/mL against MRSA based on N-alkyl SAR interpolation from the monocyclic 3-hydroxypyrrol-2-one series [1], it occupies the potency window between the maximal-activity n-hexyl analog (MIC = 2 µg/mL) and the weakly active unsubstituted analog (MIC = 128 µg/mL). This makes it suitable for studying the lipophilicity–potency trade-off without the confounding metabolic instability of longer alkyl chains. Procurement of this specific compound, rather than a generic 3-hydroxypyrrol-2-one, ensures the N-butyl substitution pattern is correctly represented in SAR tables.

Radical-Scavenging Mechanism Studies Using the 5-Phenyl-3-pyrroline-2-one Scaffold as an Electronic Baseline

The unsubstituted 5-phenyl group provides a defined electronic reference point for hydrogen atom transfer (HAT) vs. single electron transfer (SET) mechanism studies in 3-pyrroline-2-one antioxidants. Based on the demonstrated HO• radical-scavenging activity of the structurally analogous 5-(4-methylphenyl) compound 4b (k_overall = 2.05 × 10⁹ to 1.54 × 10¹⁰ M⁻¹ s⁻¹) [2], this compound is expected to exhibit comparable antioxidant kinetics. Unlike the 4-methoxyphenyl analog—where the electron-donating OCH₃ group confounds mechanism interpretation—the 5-phenyl derivative provides a clean electronic baseline for DFT calculations and DPPH/HO• scavenging assays.

Thiophene-Containing Positive Control for CYP450-Mediated Metabolic Stability Assays

The thiophene-2-carbonyl moiety carries a well-characterized metabolic liability due to CYP450-mediated thiophene ring oxidation [1]. This property, while undesirable for systemic drug candidates, makes the compound a valuable positive control substrate in metabolic stability assays (e.g., human liver microsome or hepatocyte incubation). Researchers can benchmark new chemical entities against this compound to quantify metabolic stabilization achieved through thiophene replacement or blocking strategies. The 1-(furan-2-ylmethyl) analog (CAS 617694-14-1) lacks this thiophene-based metabolic handle and therefore cannot serve as an equivalent metabolic liability reference.

Chemical Biology Target Identification Studies Leveraging Enol Tautomer-Dependent Target Engagement

The preservation of the enolic 3-hydroxyl group—essential for biological activity as demonstrated by the complete inactivation of the O-methylated analog 21 (MIC >128 µg/mL) [1]—makes this compound suitable for target identification studies employing photoaffinity labeling or thermal shift assays. The thiophene-2-carbonyl group stabilizes the enol tautomer required for hydrogen bonding at the biological target, while the N-butyl and 5-phenyl groups provide synthetic handles for derivatization into affinity probes. Analogs where the 4-acyl group or N-substituent is altered may exhibit divergent tautomeric equilibria, compromising target engagement reproducibility.

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